tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate
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Overview
Description
tert-Butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate: is a complex organic compound that features a tert-butyl group, hydroxymethyl groups, and a methoxypyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Hydroxymethylation: Introduction of hydroxymethyl groups using formaldehyde and a base.
Methoxylation: Introduction of methoxy groups using methanol and an acid catalyst.
Cyclization: Formation of the pyridine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for methoxylation, base catalysts for hydroxymethylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its hydroxymethyl groups can participate in biochemical reactions, providing insights into cellular processes.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and methoxypyridinyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)phenethylcarbamate
- trans-(5-Hydroxymethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate stands out due to its combination of hydroxymethyl and methoxypyridinyl groups
Properties
Molecular Formula |
C18H26N2O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-8-7-14(13(9-20)11-22)16-12(10-21)5-6-15(19-16)24-4/h5-6,21-22H,7-11H2,1-4H3 |
InChI Key |
UJTFQAQGYQGJOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)CO)C2=C(C=CC(=N2)OC)CO |
Origin of Product |
United States |
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